molecular formula C26H35N7O B6569477 3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 1021255-66-2

3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Cat. No. B6569477
CAS RN: 1021255-66-2
M. Wt: 461.6 g/mol
InChI Key: QCHIFBXZRWTEOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexyl group, a phenylpiperazinyl group, and a pyrazolopyrimidinyl group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially participate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

3-cyclohexyl-N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The interaction between this compound and acetylcholinesterase is characterized by competitive and non-competitive inhibition, which can modulate the levels of acetylcholine and influence cognitive functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may affect gene expression and cellular metabolism. Additionally, this compound may impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, this compound may influence gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur under extreme pH or temperature variations. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and neurotransmitter modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions by increasing acetylcholine levels. At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The effects on metabolic flux and metabolite levels can vary depending on the concentration and duration of exposure to this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The accumulation of this compound in certain tissues can also affect its overall distribution and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism. The subcellular localization of this compound can also influence its stability and degradation .

properties

IUPAC Name

3-cyclohexyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O/c34-24(12-11-21-7-3-1-4-8-21)27-13-14-33-26-23(19-30-33)25(28-20-29-26)32-17-15-31(16-18-32)22-9-5-2-6-10-22/h2,5-6,9-10,19-21H,1,3-4,7-8,11-18H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIFBXZRWTEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.